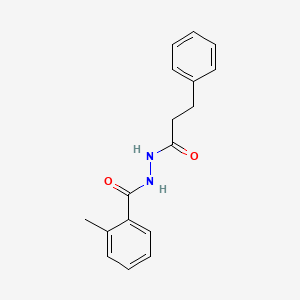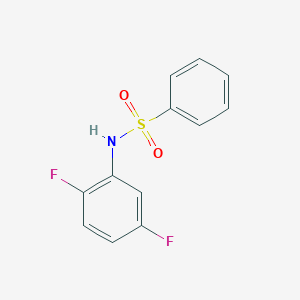
2-methyl-N'-(3-phenylpropanoyl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N'-(3-phenylpropanoyl)benzohydrazide, also known as MPBH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPBH is a derivative of benzohydrazide and has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Aplicaciones Científicas De Investigación
2-methyl-N'-(3-phenylpropanoyl)benzohydrazide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis and colitis. 2-methyl-N'-(3-phenylpropanoyl)benzohydrazide has also been shown to exhibit anti-tumor effects, making it a potential candidate for cancer therapy. Additionally, 2-methyl-N'-(3-phenylpropanoyl)benzohydrazide has been found to possess anti-oxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The exact mechanism of action of 2-methyl-N'-(3-phenylpropanoyl)benzohydrazide is not fully understood, but it is believed to exert its biological effects through various pathways. 2-methyl-N'-(3-phenylpropanoyl)benzohydrazide has been found to inhibit the activity of pro-inflammatory enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory mediators. 2-methyl-N'-(3-phenylpropanoyl)benzohydrazide has also been shown to induce apoptosis in cancer cells by activating various signaling pathways. Additionally, 2-methyl-N'-(3-phenylpropanoyl)benzohydrazide has been found to scavenge free radicals and reduce oxidative stress, which may contribute to its anti-oxidant effects.
Biochemical and Physiological Effects:
2-methyl-N'-(3-phenylpropanoyl)benzohydrazide has been found to exhibit a range of biochemical and physiological effects, which make it a promising candidate for therapeutic applications. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. 2-methyl-N'-(3-phenylpropanoyl)benzohydrazide has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 2-methyl-N'-(3-phenylpropanoyl)benzohydrazide has been shown to reduce oxidative stress and improve antioxidant status, which may contribute to its protective effects against oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-N'-(3-phenylpropanoyl)benzohydrazide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. It can be easily synthesized using standard laboratory techniques and has a good yield and purity. 2-methyl-N'-(3-phenylpropanoyl)benzohydrazide is also stable under normal laboratory conditions and has low toxicity, making it safe for use in in vitro and in vivo experiments. However, one limitation of 2-methyl-N'-(3-phenylpropanoyl)benzohydrazide is its poor solubility in aqueous solutions, which may limit its use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on 2-methyl-N'-(3-phenylpropanoyl)benzohydrazide. One area of research could be the development of more efficient synthesis methods for 2-methyl-N'-(3-phenylpropanoyl)benzohydrazide, which could improve its yield and purity. Another area of research could be the investigation of the mechanism of action of 2-methyl-N'-(3-phenylpropanoyl)benzohydrazide, which could provide insights into its biological effects and potential therapeutic applications. Additionally, further studies could be conducted to evaluate the efficacy of 2-methyl-N'-(3-phenylpropanoyl)benzohydrazide in animal models of various disease conditions, which could provide valuable information for its clinical development.
Métodos De Síntesis
The synthesis of 2-methyl-N'-(3-phenylpropanoyl)benzohydrazide can be achieved through a multi-step process involving the reaction of 2-methylbenzohydrazide with 3-phenylpropanoic acid. The reaction is catalyzed by a suitable acid catalyst, and the resulting product is purified using various techniques such as column chromatography, recrystallization, and solvent extraction. The yield of 2-methyl-N'-(3-phenylpropanoyl)benzohydrazide is typically around 70-80%, and the purity can be verified using spectroscopic techniques such as NMR and IR.
Propiedades
IUPAC Name |
2-methyl-N'-(3-phenylpropanoyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-7-5-6-10-15(13)17(21)19-18-16(20)12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHWGTMLVZHIPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-n'-(3-phenylpropanoyl)benzohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-ethyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5692840.png)



![methyl N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B5692863.png)


![4-[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]morpholine](/img/structure/B5692879.png)



